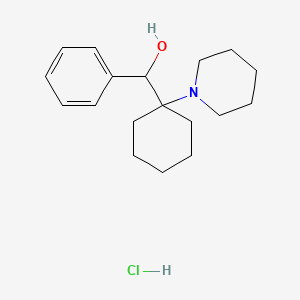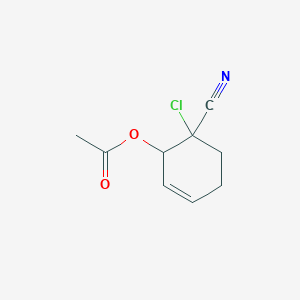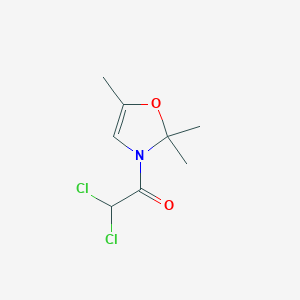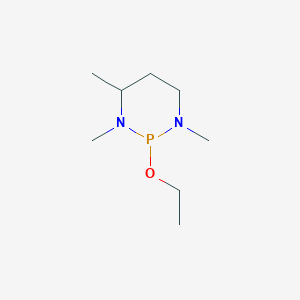
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is also known by other names such as alpha-(1-Piperidino)cyclohexylbenzyl alcohol hydrochloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride typically involves the reaction of cyclohexanemethanol with alpha-phenyl-1-piperidino. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride can undergo various chemical reactions including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while substitution can introduce various functional groups onto the piperidine ring .
Wissenschaftliche Forschungsanwendungen
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing their activity and leading to the compound’s observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride is unique due to its specific structure, which combines a cyclohexane ring, a phenyl group, and a piperidine ring. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
101564-32-3 |
|---|---|
Molekularformel |
C18H28ClNO |
Molekulargewicht |
309.9 g/mol |
IUPAC-Name |
phenyl-(1-piperidin-1-ylcyclohexyl)methanol;hydrochloride |
InChI |
InChI=1S/C18H27NO.ClH/c20-17(16-10-4-1-5-11-16)18(12-6-2-7-13-18)19-14-8-3-9-15-19;/h1,4-5,10-11,17,20H,2-3,6-9,12-15H2;1H |
InChI-Schlüssel |
WORBSBBQKPBXNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)O)N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)


![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)


![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)


![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)


